
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
Übersicht
Beschreibung
The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amino groups in peptide synthesis . It’s also used for the protection of hydroxy groups . It’s stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .
Molecular Structure Analysis
The molecular structure of compounds with the Boc group can be complex, as they often involve multiple functional groups. The Boc group itself consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .
Chemical Reactions Analysis
The Boc group can be removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely depending on the specific compound. In general, these compounds tend to be stable under basic conditions and resistant to various nucleophiles .
Wissenschaftliche Forschungsanwendungen
Tert-butoxycarbonylation Reagent
The use of tert-butoxycarbonyl (Boc) protected compounds, similar to 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid, is widespread in organic chemistry for protecting amines. Saito et al. (2006) describe the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, proceeding chemoselectively under mild conditions with high yield Saito, Ouchi, & Takahata, 2006.
Asymmetric Synthesis
Xue et al. (2002) highlight the asymmetric synthesis of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid starting from L-aspartic acid beta-tert-butyl ester, showcasing the utility of tert-butoxycarbonyl protection in the synthesis of stereochemically complex molecules Xue, He, Roderick, Corbett, & Decicco, 2002.
N-tert-Butoxycarbonylation
Heydari et al. (2007) demonstrate the efficiency of N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, which is notable for its high efficiency and environmental friendliness, highlighting the broad applicability of Boc-protected intermediates in peptide synthesis and pharmaceutical applications Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.
Structural Analysis and DFT Study
Ye et al. (2021) focus on the crystal structure and DFT study of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. They validate the structure through X-ray diffraction and DFT calculations, emphasizing the importance of such compounds in developing new materials and pharmaceuticals Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021.
Click Chemistry Application
Petrini and Shaikh (2009) describe the use of N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole in copper-catalyzed cycloadditions to produce (triazolylethyl)indoles. This method, involving "click" chemistry, underscores the role of Boc-protected intermediates in efficiently synthesizing complex indole derivatives with potential pharmaceutical applications Petrini & Shaikh, 2009.
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or structures in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The compound’s interaction with its targets likely involves the Boc group binding to amine groups, thereby protecting these groups from further reactions. This protection can be removed later under specific conditions, allowing the amine groups to participate in subsequent reactions .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ability to bind to or release from amine groups . Additionally, temperature might influence the rate of these reactions .
Safety and Hazards
Zukünftige Richtungen
The use of the Boc group in peptide synthesis and other areas of organic chemistry is well-established, but research continues into developing safer and more efficient methods for installing and removing this group . Additionally, new applications for Boc-protected compounds are continually being explored in various fields of chemistry and biology .
Eigenschaften
IUPAC Name |
3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXIMCBUWVLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



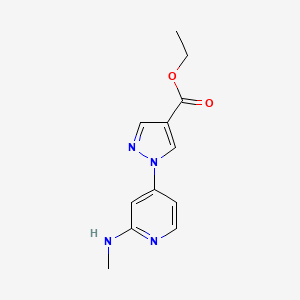
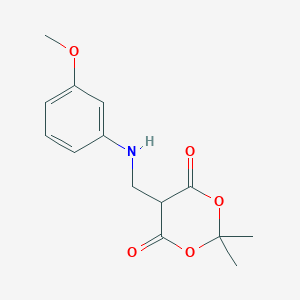

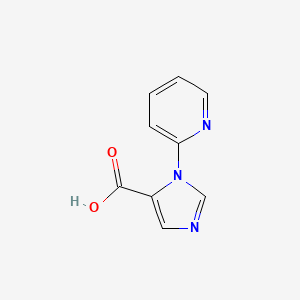
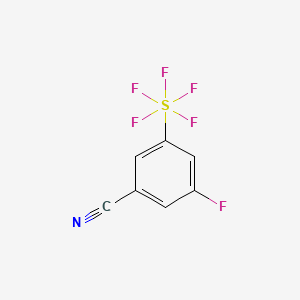
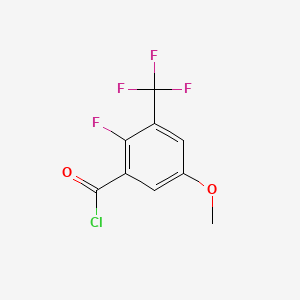

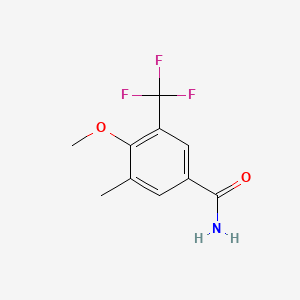
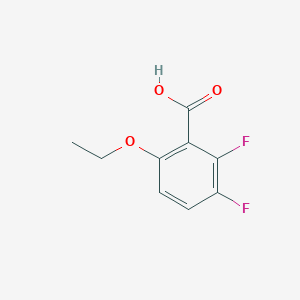

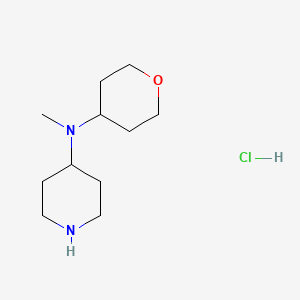
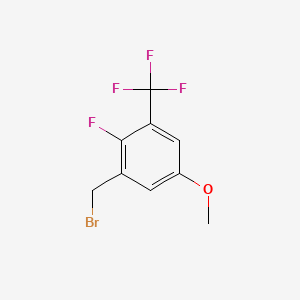
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)
